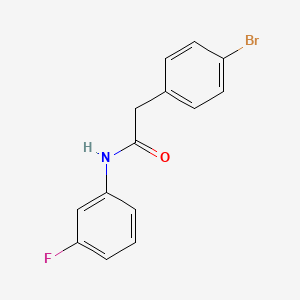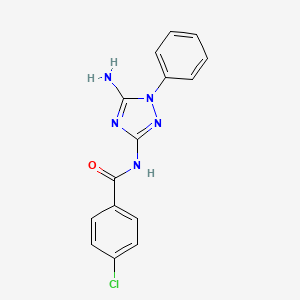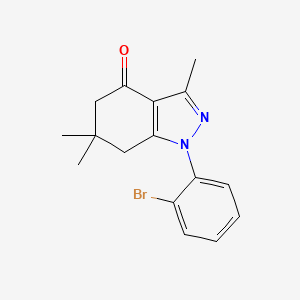![molecular formula C22H29N5O B5595776 4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5595776.png)
4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of similar compounds often involves multi-step reactions, including heterocyclization and functional group transformations. For example, efficient procedures for synthesizing piperazine-linked bis(pyrimidines) using bis(benzofuran-enaminone) hybrids as key intermediates have been reported, indicating the complexity and specificity required in synthesizing such molecules (Mekky et al., 2021).
Molecular Structure Analysis
The molecular and crystal structures of related compounds reveal details about their spatial arrangement and electronic configuration. For instance, the crystal and molecular structures of derivatives of dimethylisothiazolopyridine have been described, highlighting the influence of substituents on the molecule's conformation and intermolecular interactions (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with various reagents, leading to a range of possible chemical transformations. For example, the synthesis and reactions of pyrazolo[3,4-d]pyrimidines as potent enterovirus inhibitors demonstrate the potential for specific molecular interactions and biological activities (Chern et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in various conditions. Studies on related compounds, such as those incorporating pyrazolylpyrimidine ligands, offer insights into the factors influencing these properties, including molecular geometry and non-covalent interactions (Bushuev et al., 2010).
Chemical Properties Analysis
The chemical behavior of these compounds, including their reactivity towards different chemical reagents, stability under various conditions, and potential for forming derivatives, is essential for their application in scientific research. The synthesis and evaluation of pyrimidine derivatives for antiproliferative activity against human cancer cell lines illustrate the chemical versatility and potential therapeutic applications of these molecules (Mallesha et al., 2012).
Aplicaciones Científicas De Investigación
Alpha 1-Adrenoceptor Antagonists
Novel arylpiperazines, including structures similar to the compound , have been identified as selective antagonists for alpha 1-adrenoceptors. These compounds have shown promise in in vitro screenings, demonstrating potential applications in treating conditions related to the human lower urinary tract. The structure-affinity relationship findings from these compounds, particularly the nicotinamides and pyrazolo[3,4-b]pyridines derivatives, have been exploited to produce ligands with nanomolar affinity at the alpha 1-AR subtype prevalent in the human lower urinary tract, displaying significant selectivity over other subtypes (Elworthy et al., 1997).
Antimicrobial Activity
Derivatives of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine containing sulfonyl moieties have been synthesized, starting from materials such as 4-(piperidin-1-sulfonyl)phenyl hydrazone. Some of these compounds have been found to possess antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Ammar et al., 2004).
Antiproliferative Activity
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines using the MTT assay method. Some of these compounds showed significant activity, indicating their potential as anticancer agents. This suggests the compound could also be explored for its antiproliferative properties (Mallesha et al., 2012).
Antiviral Activity
Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antiviral activity, particularly against human enteroviruses like coxsackieviruses. Some derivatives have shown high effectiveness in inhibiting enterovirus replication at nanomolar concentrations, highlighting the potential of similar compounds for antiviral drug development (Chern et al., 2004).
P2Y12 Antagonists for Platelet Aggregation
Piperazinyl-glutamate-pyrimidines, with structural similarities to the compound , have been developed as potent P2Y12 antagonists, demonstrating significant potency in inhibiting platelet aggregation. Modifications at the 4-position of the piperidine ring in these compounds have fine-tuned their pharmacokinetic and physicochemical properties, leading to compounds with good potency, selectivity, and oral bioavailability (Parlow et al., 2009).
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-17-6-7-19(16-18(17)2)21(28)26-14-12-25(13-15-26)20-8-9-23-22(24-20)27-10-4-3-5-11-27/h6-9,16H,3-5,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATANNCFYGBVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595699.png)
![N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5595710.png)
![3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5595717.png)

![2-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5595746.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5595759.png)

![9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5595766.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B5595770.png)
![2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5595779.png)
![N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5595782.png)
![4-[(2,3-dimethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5595789.png)
